molecular formula C8H13ClO B6190937 rac-1-chloro-3-[(1R,2R)-2-ethylcyclopropyl]propan-2-one, cis CAS No. 2648895-42-3

rac-1-chloro-3-[(1R,2R)-2-ethylcyclopropyl]propan-2-one, cis

Cat. No. B6190937
CAS RN: 2648895-42-3
M. Wt: 160.6
InChI Key:
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Description

Rac-1-chloro-3-[(1R,2R)-2-ethylcyclopropyl]propan-2-one, cis (also known as the cis-2-ethylcyclopropan-1-one) is a cyclic organic compound that is widely used in scientific research. It is an important intermediate in the synthesis of a variety of compounds, and has been extensively studied in the laboratory. The cis-2-ethylcyclopropan-1-one is an important organic compound due to its unique structure and properties, which make it a versatile reagent for a wide range of applications in organic synthesis and biological research.

Scientific Research Applications

The cis-2-ethylcyclopropan-1-one has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, such as pharmaceuticals, fragrances, and polymers. It is also used as a catalyst in organic synthesis and as a reagent in the synthesis of polymers. In addition, the cis-2-ethylcyclopropan-1-one is used in the synthesis of a variety of organometallic compounds and in the synthesis of polymers.

Mechanism of Action

The mechanism of action of the cis-2-ethylcyclopropan-1-one is not fully understood. However, the compound is known to act as a nucleophile and undergoes a variety of reactions with other compounds. For example, the cis-2-ethylcyclopropan-1-one can react with an alkyl halide to form an ether. It can also react with an aldehyde or ketone to form a cyclic ether. In addition, the compound can react with an ester to form an amide.
Biochemical and Physiological Effects
The biochemical and physiological effects of the cis-2-ethylcyclopropan-1-one are not well understood. However, the compound has been found to have some anti-inflammatory and anti-cancer effects in laboratory studies. In addition, the compound has been found to have some antioxidant activity and has been shown to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The cis-2-ethylcyclopropan-1-one has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored for long periods of time without decomposition. In addition, the compound can be used in a variety of reactions without the need for special solvents or catalysts. However, the compound is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The cis-2-ethylcyclopropan-1-one has many potential future applications in scientific research. One potential area of research is the development of new synthetic routes for the synthesis of the compound. Additionally, the compound could be used in the synthesis of new pharmaceuticals, fragrances, and polymers. Another potential area of research is the exploration of the compound’s biological activity, such as its anti-inflammatory and anti-cancer effects. Finally, the compound could be studied for its potential to act as a catalyst or reagent in organic synthesis.

Synthesis Methods

The synthesis of the cis-2-ethylcyclopropan-1-one can be achieved through several different methods. One of the most widely used methods for its synthesis is the Grignard reaction. This reaction involves the use of a Grignard reagent (magnesium chloride) and an alkyl halide (chloroethane) to form the desired product. The Grignard reagent is added to a solution of the alkyl halide, and the reaction is then heated to a temperature of around 80°C. The reaction is complete when the desired product is formed.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-chloro-3-[(1R,2R)-2-ethylcyclopropyl]propan-2-one, cis involves the conversion of a starting material to an intermediate, which is then reacted with another reagent to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a cyclopropane ring, and the introduction of a chlorine atom.", "Starting Materials": [ "2-ethylcyclopropanecarboxylic acid", "thionyl chloride", "acetic anhydride", "sodium bicarbonate", "1-chloro-2-propanone" ], "Reaction": [ "Protection of the carboxylic acid group by reaction with acetic anhydride", "Formation of the cyclopropane ring by reaction with 2-ethylcyclopropanecarboxylic acid and thionyl chloride", "Deprotection of the carboxylic acid group by reaction with sodium bicarbonate", "Introduction of the chlorine atom by reaction with 1-chloro-2-propanone" ] }

CAS RN

2648895-42-3

Molecular Formula

C8H13ClO

Molecular Weight

160.6

Purity

95

Origin of Product

United States

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